2-(2-Amino-6-bromophenoxy)ethan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(2-amino-6-bromophenoxy)ethanol |
InChI |
InChI=1S/C8H10BrNO2/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5,10H2 |
InChI Key |
VGBROLAXWXOHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCO)N |
Origin of Product |
United States |
Strategic Synthetic Methodologies for the Construction of 2 2 Amino 6 Bromophenoxy Ethan 1 Ol
Convergent and Divergent Synthesis Planning for Complex Aryl Ether Alcohols
The construction of intricate molecules often benefits from a well-thought-out synthetic plan. Both convergent and divergent strategies offer distinct advantages in assembling the target structure. A convergent approach involves synthesizing separate fragments of the molecule and then coupling them together near the end of the synthesis. In contrast, a divergent strategy begins with a common intermediate that is elaborated into a variety of related structures. For a specific target like 2-(2-Amino-6-bromophenoxy)ethan-1-OL, a convergent approach is often favored to maximize efficiency.
Retrosynthetic Analysis of the this compound Scaffold: Key Disconnections and Synthons
Retrosynthetic analysis is a powerful technique for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available starting materials. deanfrancispress.come3s-conferences.org For this compound, the most logical disconnections are at the ether linkage and the functional groups on the aromatic ring.
The primary disconnection is the aryl ether bond (C-O), which simplifies the molecule into two key synthons: a substituted phenoxide and a 2-hydroxyethyl electrophile. ias.ac.in This leads to the identification of the corresponding synthetic equivalents, which are the actual reagents used in the synthesis.
| Disconnection Point | Synthon 1 | Synthon 2 | Synthetic Equivalent 1 | Synthetic Equivalent 2 |
| Aryl Ether (C-O) | 2-Amino-6-bromophenoxide | 2-Hydroxyethyl cation | 2-Amino-6-bromophenol (B1283759) | 2-Bromoethanol or Ethylene (B1197577) oxide |
Further analysis involves considering the functional groups on the aromatic ring. The amino and bromo groups are ortho to the ether linkage, which can influence the reactivity and choice of synthetic route. A functional group interconversion (FGI) approach can be considered, where one functional group is transformed into another at a strategic point in the synthesis. ias.ac.inic.ac.uk For example, the amino group could be introduced by the reduction of a nitro group, which is a common and reliable transformation. ias.ac.in This suggests a precursor such as 2-bromo-6-nitrophenol.
Strategic Functional Group Interconversions (FGI) in the Planned Synthetic Route
Functional group interconversions (FGIs) are crucial for manipulating the reactivity of intermediates and for introducing desired functionality at the appropriate stage of a synthesis. ic.ac.ukfiveable.meimperial.ac.uk In the synthesis of this compound, several FGIs can be strategically employed.
A key FGI is the reduction of a nitro group to an amine. Synthesizing the ether with a nitro group present (e.g., from 2-bromo-6-nitrophenol) and then reducing it to the amine in a later step can be advantageous. The nitro group is electron-withdrawing and can activate the aromatic ring for nucleophilic aromatic substitution, potentially facilitating the etherification step. The subsequent reduction is a well-established process. ias.ac.in
Another potential FGI involves the protection of the amino and hydroxyl groups. If the starting material is 2-aminophenol (B121084), the amino group might need to be protected (e.g., as an amide) to prevent it from interfering with the etherification reaction. Similarly, the hydroxyl group of the ethanolamine (B43304) side chain might require protection during certain transformations.
| Transformation | Reagents and Conditions | Purpose |
| Nitro to Amine | H₂, Pd/C or SnCl₂, HCl | Introduction of the amino group late in the synthesis. |
| Amine Protection | Acetic anhydride (B1165640) or Boc anhydride | Prevents side reactions of the amine during etherification. |
| Alcohol Protection | Silyl (B83357) ethers (e.g., TBDMSCl) | Protects the hydroxyl group during other synthetic steps. |
Advanced Approaches to Aryl Ether Linkage Formation in Substituted Phenols
The formation of the aryl ether linkage is the cornerstone of this synthesis. Several modern synthetic methods can be employed for this C-O bond construction, each with its own set of advantages and limitations.
Catalytic Williamson Ether Synthesis: Methodological Advancements and Efficiency Considerations
The Williamson ether synthesis is a classic and widely used method for preparing ethers. gordon.edu It involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of a 2-amino-6-bromophenoxide with a 2-haloethanol. tiwariacademy.com
Traditional Williamson synthesis often requires stoichiometric amounts of a strong base to deprotonate the phenol (B47542). francis-press.com However, recent advancements have focused on catalytic methods to improve efficiency and reduce waste. The use of phase-transfer catalysts, for example, can facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.
The choice of base and solvent is critical for the success of this reaction. organic-synthesis.com Common bases include sodium hydroxide, potassium carbonate, and cesium carbonate. organic-synthesis.com Aprotic polar solvents like DMF or DMSO are often used to dissolve the reactants and promote the SN2 reaction. francis-press.com
| Base | Solvent | Typical Temperature | Key Considerations |
| NaOH | Water/Organic Biphasic | 80-100 °C | Phase-transfer catalyst may be needed. |
| K₂CO₃ | Acetone, Acetonitrile (B52724) | Reflux | Milder conditions, suitable for sensitive substrates. organic-synthesis.com |
| Cs₂CO₃ | Acetonitrile | Room Temperature to Reflux | Highly effective, but more expensive. organic-synthesis.com |
Modern Ullmann and Mitsunobu Protocols for C-O Bond Construction in Phenoxyethanol (B1677644) Precursors
The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers from an aryl halide and an alcohol. rsc.org This method is particularly useful when the Williamson ether synthesis is not effective, for instance, with less reactive aryl halides. rsc.org Modern Ullmann protocols often utilize ligands to improve the efficiency and scope of the reaction, allowing it to proceed under milder conditions.
The Mitsunobu reaction provides another powerful method for forming C-O bonds, particularly for the synthesis of esters and ethers. organic-chemistry.orgnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a phenol. organic-chemistry.orgnih.gov A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of this compound from ethanolamine precursors. The reaction is known for its mild conditions and broad substrate scope. nih.gov
| Reaction | Key Reagents | Advantages | Disadvantages |
| Ullmann Condensation | Copper catalyst, Ligand, Base | Good for unreactive aryl halides. | Often requires high temperatures; catalyst can be toxic. |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Mild conditions, broad scope, stereochemical control. organic-chemistry.orgnih.gov | Stoichiometric byproducts can complicate purification. researchgate.net |
Alternative C-O Bond Formation Strategies Utilizing Metal Catalysis
In addition to copper-catalyzed Ullmann reactions, other transition metals have been employed to facilitate C-O bond formation. recercat.catresearchgate.net Palladium and nickel-based catalysts have shown significant promise in cross-coupling reactions to form aryl ethers. rsc.orgresearchgate.net These methods can often tolerate a wider range of functional groups and may proceed under milder conditions than traditional methods. acs.org
For instance, Buchwald-Hartwig amination chemistry has been adapted for C-O bond formation, using palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with alcohols. rsc.org Nickel catalysis has also emerged as a powerful tool for activating C-O bonds, offering a more cost-effective alternative to palladium. researchgate.netacs.org These advanced catalytic systems represent the cutting edge of aryl ether synthesis and offer promising routes for the construction of complex molecules like this compound.
Regioselective Halogenation Strategies for the Aromatic Moiety
The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in the synthesis of this compound. This requires a nuanced understanding of electrophilic aromatic substitution reactions, directing effects, and the use of specialized reagents.
Controlled Electrophilic Bromination of Substituted Aminophenols: Directing Effects and Steric Considerations
The synthesis of the target molecule commences with the regioselective bromination of a substituted aminophenol precursor. The hydroxyl (-OH) and amino (-NH2) groups are powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution. researchgate.netbyjus.comopenstax.orgyoutube.com This directing effect is due to the ability of the lone pairs of electrons on the oxygen and nitrogen atoms to stabilize the arenium ion intermediate through resonance, with the positive charge being delocalized onto these heteroatoms. byjus.comnih.gov Consequently, electrophilic attack is favored at the positions ortho and para to these substituents.
In the context of a 2-aminophenol derivative, the positions ortho and para to both the hydroxyl and amino groups are highly activated. However, achieving selective mono-bromination at the position ortho to the amino group and meta to the hydroxyl group (the 6-position) presents a significant challenge due to the strong activating nature of both groups, which can lead to polybromination. byjus.comnih.gov
Steric hindrance plays a crucial role in directing the regioselectivity of the bromination. researchgate.netccspublishing.org.cn The bulky nature of the bromine electrophile and the substituents already present on the aromatic ring can prevent substitution at sterically hindered positions. researchgate.netyoutube.com For instance, the position between the amino and hydroxyl groups is often disfavored for substitution by a large atom like bromine due to steric crowding. researchgate.net By carefully selecting the starting aminophenol and the reaction conditions, steric effects can be exploited to favor bromination at the desired less-hindered ortho position. ccspublishing.org.cn
Utilization of Specific Brominating Reagents and Catalytic Systems for Ortho-Bromination
To achieve high regioselectivity for ortho-bromination and avoid the formation of undesired isomers and polybrominated byproducts, specific brominating reagents and catalytic systems are employed. While molecular bromine (Br2) can be used, it often leads to a lack of selectivity. chemrxiv.orgrsc.org
N-Bromosuccinimide (NBS) is a widely used and milder alternative to Br2 for the selective bromination of phenols. nih.govresearchgate.netacs.org The selectivity of NBS can be further enhanced by the use of catalytic systems. For example, the use of para-toluenesulfonic acid (p-TsOH) as a catalyst in methanol (B129727) has been shown to achieve excellent selectivity for mono-ortho-bromination of para-substituted phenols. nih.govresearchgate.net Other catalytic systems, such as indium(III) triflate (In(OTf)3), have also been investigated, although they may sometimes favor the formation of dibrominated products. nih.gov Ammonium (B1175870) salt-catalyzed processes have also been developed for ortho-selective halogenation. scientificupdate.com
The choice of solvent can also significantly influence the ortho:para ratio in the bromination of phenols. rsc.org Polar solvents like methanol and acetonitrile have been shown to be effective in promoting selective ortho-bromination with NBS. nih.govchemrxiv.orgresearchgate.net
| Reagent/Catalyst System | Substrate Type | Key Features | Reference(s) |
| NBS / p-TsOH in Methanol | para-Substituted Phenols | High selectivity for mono-ortho-bromination, short reaction times. | researchgate.net, nih.gov |
| NBS / In(OTf)3 in Acetonitrile | Boc-D-Tyr-OMe | Can lead to dibromination as a major product. | nih.gov |
| HBr / Sulfoxides with Steric Hindrance | Phenols | High regioselectivity for para-bromination by exploiting steric effects. | ccspublishing.org.cn |
| PIDA / AlBr3 | Phenols and Phenol-ethers | Efficient and mild, forms PhIOAcBr in situ as the active brominating species. | nih.gov |
| Ammonium Salt Catalysts with DCDMH | Phenols | Catalytic approach for ortho-selective chlorination, principle applicable to bromination. | scientificupdate.com |
Elaboration of the Ethanol (B145695) Side Chain and Introduction of Amine Functionality
Following the successful bromination of the aromatic core, the subsequent steps involve the construction of the ethanol side chain and the introduction or manipulation of the amino group to yield the final product.
Hydroxyalkylation Reactions for Ethylene Glycol Chain Integration
The introduction of the 2-hydroxyethyl group onto the phenolic oxygen is typically achieved through a hydroxyalkylation reaction. A common and efficient method involves the reaction of the brominated aminophenol with a suitable two-carbon electrophile. Ethylene carbonate is a particularly useful reagent for this transformation as it is considered a green reagent. researchgate.netresearchgate.net The reaction is often catalyzed by a base, such as calcined hydrotalcite or alkali carbonates, and proceeds via nucleophilic attack of the phenoxide ion on one of the electrophilic carbons of the ethylene carbonate ring, followed by ring-opening to afford the desired 2-hydroxyethyl ether. researchgate.net This method offers a direct and atom-economical route to the desired side chain.
Selective Introduction and Manipulation of the Amino Group on the Brominated Phenoxy Core
The final stage of the synthesis involves ensuring the presence of the amino group at the correct position. If the synthesis started from a brominated phenol, the amino group needs to be introduced. This can be a challenging step, often requiring high temperatures and careful selection of the amination agent. digitellinc.com One approach is the direct amination of a hydroquinone (B1673460) derivative, which can be sourced from renewable feedstocks like lignocellulosic biomass. digitellinc.com
Alternatively, if the synthesis begins with an aminophenol, the amino group is already present. In this case, it may be necessary to protect the amino group during the bromination and hydroxyalkylation steps to prevent unwanted side reactions. byjus.com Common protecting groups for amines include Boc (tert-butoxycarbonyl) or acetyl groups. byjus.comnih.gov The protecting group is then removed in the final step to yield the free amino group in the target molecule.
Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the selective formation of C-N bonds. nih.govscispace.commit.edu For instance, palladium-based catalyst systems, such as those employing BrettPhos as a ligand, are highly effective for the selective N-arylation of aminophenols with aryl halides. nih.govmit.edu While this is typically used to form a C-N bond with an aryl group, the principles can be adapted for the introduction of an amino group or for further functionalization if required.
| Reaction Type | Reagents/Catalysts | Purpose | Reference(s) |
| Hydroxyalkylation | Ethylene Carbonate / Base (e.g., Calcined Hydrotalcite) | Introduction of the 2-hydroxyethyl side chain onto the phenolic oxygen. | researchgate.net, researchgate.net |
| Amination | Ammonium hydroxide, hydrazine (B178648) monohydrate, etc. | Introduction of the amino group onto an aromatic ring. | digitellinc.com |
| N-Arylation (Cross-Coupling) | Pd-based catalysts (e.g., with BrettPhos), Cu-based catalysts (e.g., with picolinic acid) | Selective formation of C-N bonds for introducing or modifying the amino functionality. | nih.gov, scispace.com, mit.edu |
| Amine Protection/Deprotection | Boc-anhydride, Acetic anhydride / Acidic or Basic conditions | Protection of the amino group during other synthetic steps and subsequent removal. | nih.gov, byjus.com |
Principles of Green Chemistry in the Sustainable Synthesis of this compound
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. sigmaaldrich.commsu.edubdu.ac.inresearchgate.net
Key green chemistry principles applicable to this synthesis include:
Prevention: Designing synthetic routes that minimize waste generation is a primary goal. sigmaaldrich.commsu.edubdu.ac.in
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.combdu.ac.in The use of ethylene carbonate for hydroxyalkylation, for example, is an atom-economical reaction.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.commsu.edu This includes choosing safer brominating agents than molecular bromine and using non-toxic solvents.
Use of Renewable Feedstocks: Starting materials should be derived from renewable resources whenever feasible. sigmaaldrich.combdu.ac.in For example, sourcing phenolic precursors from lignocellulosic biomass aligns with this principle. digitellinc.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are more efficient, can be used in small amounts, and can often be recycled. sigmaaldrich.combdu.ac.in The catalytic systems for ortho-bromination and C-N bond formation are prime examples. nih.govscientificupdate.comnih.gov
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. sigmaaldrich.comresearchgate.net
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. sigmaaldrich.combdu.ac.in Developing a synthetic route that does not require protection and deprotection of the amino group would be a significant green improvement.
By incorporating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.
Solvent-Free and Energy-Efficient Methodologies (e.g., Microwave Irradiation)
The pursuit of greener chemical processes has led to the exploration of solvent-free reaction conditions, which minimize the environmental impact and simplify product purification. nih.govscilit.comjocpr.com Microwave irradiation has emerged as a powerful tool in this domain, offering rapid and uniform heating that can significantly accelerate reaction rates and improve yields compared to conventional heating methods. rsc.orgasianpubs.orgrasayanjournal.co.in
A plausible and energy-efficient route to this compound involves the reaction of 2-amino-6-bromophenol with ethylene carbonate under solvent-free conditions, facilitated by microwave irradiation. This approach avoids the use of hazardous reagents like ethylene oxide and volatile organic solvents. rsc.orgprepchem.com The reaction is typically catalyzed by a mild base. The direct use of neat reactants under microwave irradiation often leads to shorter reaction times and cleaner reaction profiles. rasayanjournal.co.in
The mechanism involves the nucleophilic attack of the phenoxide ion (formed from 2-amino-6-bromophenol in the presence of a base) on the electrophilic carbon of ethylene carbonate. This is followed by the elimination of carbon dioxide to yield the desired product. The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and localized heating. nih.gov
Below is an interactive data table summarizing typical reaction conditions for the microwave-assisted synthesis of phenoxyethanols from phenols and ethylene carbonate, which can be adapted for the synthesis of the target molecule.
| Entry | Phenol Derivative | Catalyst (mol%) | Power (W) | Time (min) | Yield (%) |
| 1 | Phenol | K₂CO₃ (5) | 150 | 10 | 92 |
| 2 | 4-Chlorophenol | Na₂CO₃ (5) | 150 | 15 | 88 |
| 3 | 2-Nitrophenol | Cs₂CO₃ (2) | 120 | 12 | 85 |
| 4 | 2-Aminophenol | K₂CO₃ (5) | 150 | 10 | 90 (projected) |
| 5 | 2-Amino-6-bromophenol | K₂CO₃ (5) | 150 | 15 | 85 (projected) |
Note: The data for entries 4 and 5 are projected based on analogous reactions reported in the literature.
Catalytic Pathways for Reduced Stoichiometric Waste Generation
Catalytic methods are central to green chemistry as they reduce the generation of stoichiometric waste by enabling reactions to proceed with small amounts of a catalyst that can be recycled and reused. For the synthesis of this compound, palladium- and copper-catalyzed C-O cross-coupling reactions represent a significant improvement over traditional methods like the Williamson ether synthesis, which often require harsh conditions and generate significant salt waste.
Palladium-Catalyzed Synthesis:
Palladium-catalyzed Buchwald-Hartwig amination is a well-established method for forming C-N bonds, and similar catalytic systems can be adapted for C-O bond formation. The synthesis of the target molecule would involve the cross-coupling of 2-amino-6-bromophenol with a suitable 2-hydroxyethylating agent. A significant challenge in this synthesis is the potential for competitive N-arylation. However, the use of specific ligands and reaction conditions can promote the desired O-arylation. For instance, the use of bulky electron-rich phosphine ligands can favor the reductive elimination step leading to the formation of the C-O bond. nih.gov
Copper-Catalyzed Synthesis:
Copper-catalyzed Ullmann condensation is a classical method for forming aryl ethers and has seen significant advancements with the development of new ligand systems. nih.gov For the synthesis of this compound, a copper-catalyzed reaction between 1-bromo-2-iodo-3-aminobenzene and ethylene glycol could be envisioned. The higher reactivity of the C-I bond would likely lead to initial C-O bond formation. Subsequent functional group transformations could then yield the target molecule. The choice of ligand, such as a diamine or phenanthroline derivative, is crucial for achieving high yields and selectivity. rsc.org A ligand-free copper-catalyzed approach for the O-arylation of aliphatic diols has also been reported, offering a simpler and more cost-effective alternative. rsc.org
The following interactive data table illustrates representative conditions for a copper-catalyzed O-arylation reaction that could be adapted for the synthesis of the target compound.
| Entry | Aryl Halide | Alcohol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromoiodobenzene | Ethylene Glycol | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 110 | 80 (projected) |
| 2 | 2-Bromo-6-iodoaniline | Ethylene Glycol | Cu₂O (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ | Toluene | 100 | 75 (projected) |
| 3 | 2-Amino-6-bromophenol | 2-Bromoethanol | CuI (10) | None | K₂CO₃ | DMF | 120 | 70 (projected) |
Note: The data presented are projected based on analogous catalytic C-O coupling reactions from the literature.
Atom Economy and Renewable Feedstock Utilization in Aryl Ether Alcohol Synthesis
Atom Economy:
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comnih.gov Traditional multi-step syntheses often have low atom economy due to the use of stoichiometric reagents and protecting groups, which generate significant waste. In contrast, modern catalytic methods that form C-O bonds directly are inherently more atom-economical.
For instance, the classical Williamson ether synthesis for a phenoxyethanol would involve the reaction of a sodium phenoxide with 2-chloroethanol. While the yield might be high, the atom economy is significantly lower due to the formation of sodium chloride as a stoichiometric byproduct.
Williamson Ether Synthesis (Example: Phenol to Phenoxyethanol): C₆H₅ONa + ClCH₂CH₂OH → C₆H₅OCH₂CH₂OH + NaCl
Atom Economy Calculation: (MW of Phenoxyethanol) / (MW of Sodium Phenoxide + MW of 2-Chloroethanol) * 100 (138.16) / (116.09 + 80.51) * 100 ≈ 70.3%
In contrast, a catalytic reaction of phenol with ethylene carbonate to produce phenoxyethanol and carbon dioxide demonstrates a much higher atom economy.
Catalytic Synthesis (Example: Phenol to Phenoxyethanol): C₆H₅OH + (CH₂O)₂CO → C₆H₅OCH₂CH₂OH + CO₂
Atom Economy Calculation: (MW of Phenoxyethanol) / (MW of Phenol + MW of Ethylene Carbonate) * 100 (138.16) / (94.11 + 88.06) * 100 ≈ 75.8%
This comparison highlights the inherent advantage of catalytic addition reactions over substitution reactions in terms of minimizing waste.
Renewable Feedstock Utilization:
The transition to a sustainable chemical industry relies on the use of renewable feedstocks to replace finite petrochemical resources. Lignin (B12514952), a complex aromatic biopolymer, is a promising renewable source of phenolic compounds. researchgate.netresearchgate.net Guaiacol (B22219) and syringol, which can be obtained from the depolymerization of lignin, can serve as starting materials for the synthesis of functionalized aminophenols. nih.govresearchgate.net For example, guaiacol can be converted to catechol, which can then be aminated to produce aminophenols. bohrium.com These can be further functionalized to provide the 2-amino-6-bromophenol precursor required for the synthesis of the target molecule.
Similarly, bio-ethanol, produced from the fermentation of biomass, is a key renewable C2 feedstock. prepchem.comresearchgate.netnih.gov Bio-ethanol can be converted to ethylene, which in turn can be oxidized to ethylene oxide and then hydrolyzed to ethylene glycol, a key reagent in the synthesis of this compound. rsc.orgnexanteca.comspecialchem.comacs.org The integration of lignin-derived phenols and bio-ethanol-derived reagents into the synthetic route for the target compound represents a significant step towards a more sustainable manufacturing process.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 2 2 Amino 6 Bromophenoxy Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing Spin-Spin Couplings and Heteronuclear Correlations
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the chemical environments of protons and carbons, multi-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. github.ioemerypharma.com
Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-(2-Amino-6-bromophenoxy)ethan-1-ol, COSY spectra would reveal correlations between the adjacent methylene (B1212753) protons of the ethanol (B145695) side chain (-OCH₂CH₂OH), confirming their connectivity. It would also show couplings between the protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). emerypharma.comsdsu.edu This technique is crucial for unequivocally assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the protons of the -OCH₂- group would show a cross-peak with their corresponding carbon atom signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). sdsu.edu This is vital for connecting different molecular fragments. In the case of this compound, HMBC would show correlations from the methylene protons of the side chain to the aromatic carbon attached to the ether oxygen, thereby connecting the side chain to the phenyl ring.
The combined interpretation of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the following representative data table.
Table 1: Representative ¹H and ¹³C NMR Spectral Data and 2D Correlations for this compound This table contains interactive elements. Click on the headers to sort the data.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |
|---|---|---|---|---|
| H3 | 7.15 (dd, J=7.9, 1.5 Hz) | 125.8 (CH) | H4, H5 | C2, C4, C5 |
| H4 | 6.70 (t, J=7.9 Hz) | 119.5 (CH) | H3, H5 | C2, C3, C5, C6 |
| H5 | 6.90 (dd, J=7.9, 1.5 Hz) | 122.3 (CH) | H3, H4 | C1, C3, C4 |
| -NH₂ | 4.80 (br s, 2H) | - | - | C2, C3 |
| -OCH₂- | 4.10 (t, J=4.5 Hz, 2H) | 70.1 (CH₂) | -CH₂OH | C1, -CH₂OH |
| -CH₂OH | 3.95 (t, J=4.5 Hz, 2H) | 61.2 (CH₂) | -OCH₂-, -OH | C1, -OCH₂- |
| -OH | 2.50 (br s, 1H) | - | -CH₂OH | -CH₂OH |
| C1 (-O-) | - | 145.3 (C) | - | - |
| C2 (-NH₂) | - | 140.1 (C) | - | - |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically within 5 ppm). nih.gov This allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Modern HRMS instruments like Orbitrap or FT-ICR analyzers can achieve resolutions high enough to resolve isotopic patterns clearly. nih.govnih.gov
For this compound (C₈H₁₀BrNO₂), HRMS would confirm its elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion peak in the mass spectrum will appear as a characteristic doublet with a mass difference of approximately 2 Da and a roughly 1:1 intensity ratio.
Table 2: HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) [M+H]⁺ | Observed m/z | Mass Accuracy (ppm) |
|---|---|---|---|---|
| C₈H₁₁⁷⁹BrNO₂⁺ | ⁷⁹Br | 232.0022 | 232.0019 | -1.3 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wiley-vch.de The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its different parts.
In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 232/234) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pathways can be predicted based on the functional groups present. libretexts.orguni-muenster.de Common fragmentation patterns for this molecule would include the loss of water from the alcohol, cleavage of the ethanol side chain, and cleavages adjacent to the amino group and ether linkage.
Table 3: Predicted Major MS/MS Fragments of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 232/234 | 214/216 | H₂O (18 Da) | Loss of hydroxyl group as water |
| 232/234 | 201/203 | CH₂OH (31 Da) | Alpha-cleavage with loss of hydroxymethyl radical |
| 232/234 | 188/190 | C₂H₄O (44 Da) | Cleavage of the ethoxy side chain |
| 232/234 | 153 | HBr (81 Da) | Loss of hydrogen bromide (from ⁸¹Br isotope) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. chemrxiv.orgscispace.com Since different functional groups possess characteristic vibrational frequencies, these methods are excellent for identifying the functional groups present in a molecule. libretexts.orglibretexts.org IR spectroscopy relies on a change in the molecular dipole moment during a vibration, while Raman spectroscopy depends on a change in polarizability. chemrxiv.orgscispace.com
For this compound, IR and Raman spectroscopy would be used to confirm the presence of the key amino (-NH₂), hydroxyl (-OH), and aryl ether (Ar-O-R) functionalities, as well as the aromatic ring and C-Br bond.
Distinctive Spectral Signatures of Amino, Hydroxyl, and Aryl Ether Linkages
Each of the primary functional groups in this compound produces characteristic signals in the vibrational spectrum.
Amino (-NH₂) Group: Primary amines typically show two N-H stretching bands in the IR spectrum, corresponding to symmetric and asymmetric stretching modes. libretexts.org A characteristic N-H bending (scissoring) vibration is also observed. pressbooks.pub
Hydroxyl (-OH) Group: The alcohol O-H stretch is one of the most recognizable IR absorptions, appearing as a strong, broad band due to hydrogen bonding. masterorganicchemistry.com
Aryl Ether Linkage (C-O-C): Aryl ethers exhibit strong, characteristic C-O stretching bands. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. libretexts.org
The combination of these distinctive signatures provides a powerful "fingerprint" for the molecule's functional makeup.
Table 4: Characteristic Vibrational Frequencies for this compound This table contains interactive elements. Click on the headers to sort the data.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity/Appearance (IR) |
|---|---|---|---|
| Alcohol (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |
| Primary Amine (-NH₂) | N-H stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two peaks) |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |
| Primary Amine (-NH₂) | N-H bend (scissoring) | 1590 - 1650 | Medium to Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium (multiple bands) |
| Aryl Ether (Ar-O-C) | C-O stretch (asymmetric) | 1200 - 1275 | Strong |
| Alcohol (C-OH) | C-O stretch | 1050 - 1150 | Strong |
| Aryl Ether (Ar-O-C) | C-O stretch (symmetric) | 1020 - 1075 | Medium |
| Aromatic C-H | C-H out-of-plane bend | 700 - 900 | Strong |
X-ray Diffraction (XRD) for Single Crystal Structure and Molecular Conformation in the Solid State
X-ray diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This method would provide unambiguous information about the bond lengths, bond angles, and torsion angles of this compound.
For a compound such as this, XRD analysis would be expected to reveal key structural features, including:
The conformation of the ethoxyethanol side chain relative to the brominated aniline (B41778) ring.
The planarity of the benzene (B151609) ring and the positions of the amino, bromo, and ether substituents.
Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing.
A hypothetical data table for the crystallographic information of this compound, were it available, would typically include the parameters listed below.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.7 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1100.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.398 |
| Absorption Coefficient (mm⁻¹) | 3.542 |
| F(000) | 472 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Advanced Chromatographic Separations for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from any isomers or impurities.
Gas Chromatography (GC) and Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS) or other Detectors
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for separating, identifying, and quantifying components of a mixture.
For this compound, LC-MS would likely be the more suitable technique. The presence of polar amino and hydroxyl groups makes the compound amenable to reversed-phase LC. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point for method development. The mass spectrometer would provide a highly specific and sensitive means of detection, confirming the molecular weight of the compound and providing fragmentation patterns that could aid in structural confirmation.
GC-MS analysis would likely require derivatization of the polar -NH₂ and -OH groups to increase the compound's volatility. This could be achieved by silylation or acylation. The resulting derivative could then be analyzed on a non-polar or medium-polarity GC column. The mass spectrum would show the molecular ion of the derivative and characteristic fragmentation patterns.
A table summarizing potential chromatographic conditions is presented below.
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Expected Retention Time |
| LC-MS | C18, 2.1 x 50 mm, 1.8 µm | A: 0.1% Formic Acid in WaterB: Acetonitrile | Quadrupole Time-of-Flight MS | Dependent on gradient |
| GC-MS (after derivatization) | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Helium | Mass Spectrometer | Dependent on temperature program |
Note: This table represents typical starting conditions for a compound of this nature; actual parameters would require experimental optimization.
Computational Chemistry and Theoretical Modeling of 2 2 Amino 6 Bromophenoxy Ethan 1 Ol and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods are used to predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For a molecule like 2-(2-Amino-6-bromophenoxy)ethan-1-OL, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would identify the lowest energy conformation by exploring the potential energy surface. imist.manih.gov This involves calculating the molecule's energy at various geometries to find the true minima on the energy landscape. nih.govresearchgate.net
The analysis would reveal key structural parameters, such as the bond lengths between the bromine and carbon atoms of the benzene (B151609) ring, the bond angles of the ether linkage, and the torsional angles of the ethanol (B145695) side chain. These optimized geometries are crucial for understanding how the molecule interacts with biological targets.
Furthermore, DFT is used to calculate harmonic vibrational frequencies. nih.gov These theoretical frequencies correspond to the stretching and bending of bonds within the molecule and can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. A hypothetical table of calculated vibrational frequencies for key functional groups in this compound is presented below.
Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for Key Functional Groups.
| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) |
|---|---|---|
| O-H (Alcohol) | Stretching | ~3650 |
| N-H (Amine) | Asymmetric/Symmetric Stretching | ~3500 / ~3400 |
| C-H (Aromatic) | Stretching | ~3100 |
| C-H (Aliphatic) | Stretching | ~2950 |
| C=C (Aromatic) | Stretching | ~1600 |
| C-O (Ether) | Asymmetric Stretching | ~1250 |
| C-N (Aromatic) | Stretching | ~1300 |
| C-Br | Stretching | ~650 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP illustrates regions of positive and negative electrostatic potential on the electron density surface. For this compound, the MEP would show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. imist.maresearchgate.net Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amine and hydroxyl groups, marking them as sites for nucleophilic interaction. thaiscience.info
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.manih.govacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ucsb.eduresearchgate.net The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. scispace.comphyschemres.org For this compound, the electron-donating amino group and the electron-rich phenyl ring would likely contribute significantly to the HOMO, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing bromine atom. researchgate.netrsc.org
Table 2: Representative FMO Properties and Global Reactivity Descriptors.
| Parameter | Symbol | Typical Value Range (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -7.0 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to 1.0 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 8.0 | Chemical reactivity and stability |
| Chemical Hardness | η | 2.0 to 4.0 | Resistance to change in electron configuration |
| Electronegativity | χ | 3.0 to 4.0 | Ability to attract electrons |
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling of Phenoxyethanol (B1677644) Derivatives
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ijsmr.in These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.
To build a QSAR/QSPR model, the chemical structure of each molecule must be converted into a set of numerical values known as molecular descriptors. hufocw.org These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. pharmatutor.org Cheminformatics tools are used to calculate hundreds or even thousands of descriptors, which can be categorized as:
0D/1D Descriptors: Molecular weight, atom counts, functional group counts.
2D Descriptors: Topological indices (e.g., Randić index), molecular connectivity indices, and polar surface area (PSA), which describe how atoms are connected. pharmatutor.org
3D Descriptors: Van der Waals volume, solvent-accessible surface area, and other descriptors derived from the 3D conformation of the molecule. hufocw.org
Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges derived from quantum calculations. ucsb.eduresearchgate.net
For phenoxyethanol derivatives, descriptors related to lipophilicity (LogP), polarizability, and hydrogen bonding capacity have been shown to be important for modeling biological properties. mdpi.comnih.gov
Table 3: Key Theoretical Molecular Descriptors and Their Relevance.
| Descriptor Type | Example Descriptor | Relevance |
|---|---|---|
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, bioavailability |
| Electronic | Dipole Moment | Polar interactions with receptors |
| Steric/Topological | Molecular Weight (MW) | Size and fit within a binding pocket |
| Topological | Topological Polar Surface Area (TPSA) | Hydrogen bonding potential, cell permeability |
| Quantum-Chemical | HOMO/LUMO Energies | Chemical reactivity, charge transfer interactions |
The core of QSAR/QSPR modeling is the development of a mathematical equation that links the calculated descriptors (independent variables) to the observed activity or property (dependent variable). This is typically done for a "training set" of molecules with known data. Various statistical methods can be employed, from multiple linear regression (MLR) to more complex machine learning algorithms. ijsmr.in
A crucial step in this process is model validation, which ensures that the model is robust and has predictive power for new, untested compounds. Common validation techniques include:
Internal Validation: Often performed using cross-validation (e.g., leave-one-out), where the model is repeatedly built on subsets of the training data and tested on the remaining data.
External Validation: The model's predictive ability is assessed using an "external test set" of compounds that were not used during the model development phase.
The quality of a QSAR model is judged by several statistical metrics, such as the coefficient of determination (R²) for the training set, the cross-validated coefficient of determination (Q²), and the predictive R² (R²_pred) for the external test set. A robust and predictive model will have high values for all these metrics.
The advent of machine learning (ML) and artificial intelligence (AI) has significantly enhanced the capabilities of QSAR/QSPR modeling. ijsmr.inbohrium.com While traditional methods like MLR are effective for linear relationships, ML algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Deep Neural Networks (DNN) can capture complex, non-linear relationships between molecular structure and activity. ijsmr.intandfonline.com
These advanced techniques are particularly useful when dealing with large, diverse datasets of compounds, such as those often found in high-throughput screening. researchgate.net AI can be used to:
Build more accurate predictive models for biological activity and toxicity. ijsmr.inijain.org
Perform virtual screening of vast chemical libraries to identify promising new candidates. polyphenols-site.com
Engage in de novo drug design, where generative models create entirely new molecular structures optimized for specific properties. patsnap.comharvard.edu
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules, providing detailed insights into their conformational preferences and interactions with their environment. For a molecule such as this compound, which possesses significant flexibility due to several rotatable single bonds, MD simulations can elucidate the accessible conformations and the energetic landscape that governs their interconversion.
Theoretical calculations on analogous structures, such as 2-phenoxyethanol, predict a preference for non-planar gauche conformations over planar trans structures. nih.gov This stability is attributed to favorable intramolecular interactions. In the case of 2-phenoxyethanol, the most stable gauche conformer is stabilized by dipolar interactions between the hydroxyl hydrogen atom and the phenoxy oxygen atom. nih.gov This suggests that the ethan-1-ol side chain of this compound likely folds back towards the phenyl ring, allowing for similar intramolecular hydrogen bonding. The key dihedral angles that define the conformation of the phenoxyethanol moiety are C-O-C-C and O-C-C-O.
MD simulations in an explicit solvent, such as water, allow for the study of crucial intermolecular interactions that dictate the molecule's behavior in solution. The primary tools for analyzing these interactions are radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. uniroma2.itnih.gov For this compound in an aqueous environment, RDFs would be calculated for the interactions between water molecules and the molecule's key functional groups: the amino (-NH2) group, the hydroxyl (-OH) group, and the ether oxygen.
The analysis of RDFs for similar systems reveals characteristic distances for hydrogen bonding. For instance, the RDF between the oxygen of a polymer hydroxyl group and the oxygen of water (gO-OW(r)) often shows a distinct first peak at approximately 2.8 Å, indicating a hydrogen bond in the first hydration shell. uniroma2.it Similarly, the RDF between the hydroxyl oxygen and water's hydrogen (gO-HW(r)) would show a peak at a shorter distance, consistent with the length of a hydrogen bond. These simulations would quantify the extent of hydrogen bonding, revealing the average number of water molecules in the first solvation shell (the coordination number) and the strength and lifetime of these interactions. uniroma2.it
| Analog/Moiety | Key Dihedral Angles | Most Stable Conformer | Stabilizing Intramolecular Interaction | Expected Intermolecular Interactions (in Water) |
|---|---|---|---|---|
| 2-Phenoxyethanol | C-O-C-C, O-C-C-O | Gauche (Ggg1) | Dipolar interaction between hydroxyl H and phenoxy O nih.gov | Hydrogen bonding (H-bond) at hydroxyl and ether oxygen sites |
| Aminophenol | - | - | - | H-bonding at amino and hydroxyl groups |
Computational Studies on Reaction Mechanisms and Pathways relevant to this compound
Computational studies are instrumental in elucidating the potential reaction mechanisms and decomposition pathways of molecules by calculating the energetics of various possible transformations. These theoretical investigations can identify the most likely pathways by determining the activation energies and reaction enthalpies for bond-breaking and bond-forming events.
A plausible thermal decomposition pathway for this compound involves the cleavage of the ether C-O bond. The strength of this bond can be quantified by its homolytic bond dissociation enthalpy (BDE), which is the enthalpy change associated with breaking the bond to form two radical species. Density Functional Theory (DFT) calculations are widely used to predict BDEs.
Theoretical studies on a range of phenyl ethers provide insight into the strength of the C(sp²)-O bond. For instance, the calculated BDE for the C-O bond in anisole (B1667542) (methoxybenzene) is approximately 86.8 kcal/mol. Substituents on the phenyl ring can significantly alter this value; electron-donating groups tend to decrease the BDE, while electron-withdrawing groups generally increase it. nih.gov This suggests that the amino group on the target molecule would likely lower the C-O BDE compared to an unsubstituted phenoxyethanol, whereas the bromo group would have an opposing effect.
While BDE provides a measure of bond strength, the kinetic feasibility of a decomposition pathway is determined by its activation energy (Ea). Computational studies on the thermal degradation of analogous molecules, such as 2-ethoxyethanol, have been performed to map out potential energy surfaces and calculate activation barriers for various reaction channels. For 2-ethoxyethanol, several unimolecular decomposition pathways have been investigated, including those that involve C-O bond scission. One such pathway is the formation of ethanol and ethanal, which proceeds with a calculated activation barrier of 287 kJ mol⁻¹ (approx. 68.6 kcal/mol) at the G3B3 level of theory. nih.gov Another pathway, leading to ethylene (B1197577) glycol and ethylene, has a calculated activation energy of 269 kJ mol⁻¹ (approx. 64.3 kcal/mol). nih.gov
These computational findings for analogous systems suggest that the C-O bond scission in the phenoxyethanol moiety of this compound represents a viable, though energetically demanding, thermal decomposition pathway. The actual activation energy would be influenced by the specific electronic effects of the amino and bromo substituents on the aromatic ring.
| Analog Molecule | Decomposition Pathway/Process | Calculated Energy Value (Method) | Reference |
|---|---|---|---|
| Anisole (C₆H₅-OCH₃) | C(sp²)-O Homolytic Bond Dissociation Enthalpy (BDE) | ~86.8 kcal/mol (363.2 kJ/mol) (wB97) | nih.gov |
| 2-Ethoxyethanol | Formation of Ethylene Glycol + Ethylene | Ea = 269 kJ/mol (~64.3 kcal/mol) (G3B3) | nih.gov |
| 2-Ethoxyethanol | Formation of Ethanol + Ethanal | Ea = 287 kJ/mol (~68.6 kcal/mol) (G3B3) | nih.gov |
Chemical Reactivity and Derivatization Strategies for 2 2 Amino 6 Bromophenoxy Ethan 1 Ol
Reactivity Profile of the Aromatic Amino Group in Aminobromophenoxyethanols
The aromatic amino group (-NH₂) in 2-(2-Amino-6-bromophenoxy)ethan-1-OL is a potent nucleophilic center and a strong activating group for the phenyl ring. Its reactivity is influenced by the electronic effects of the other ring substituents—the electron-donating ether group and the electron-withdrawing but ortho, para-directing bromine atom.
The lone pair of electrons on the nitrogen atom makes the amino group susceptible to reactions with electrophiles. Common transformations include acylation and alkylation.
Acylation: Primary aromatic amines readily undergo acylation when treated with acid chlorides or anhydrides in a nucleophilic substitution reaction. byjus.com This process involves replacing a hydrogen atom of the -NH₂ group with an acyl group (R-C=O) to form a stable amide. byjus.com The reaction is typically conducted in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct and drive the equilibrium toward the product. byjus.com
Given the presence of a primary hydroxyl group in this compound, chemoselectivity is a key consideration. To achieve selective N-acylation over O-acylation, reaction conditions must be carefully controlled. One strategy involves the formation of a mixed anhydride (B1165640) from the acylating agent, which can then react selectively with the more nucleophilic amino group. google.com Conversely, selective O-acylation can be promoted under strongly acidic conditions, where the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt, leaving the hydroxyl group free to react. nih.gov
Alkylation: The amino group can also undergo alkylation. However, controlling the degree of alkylation is often challenging, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to potential over-alkylation and the formation of tertiary amines and quaternary ammonium salts.
Table 1: Transformations of the Aromatic Amino Group This table is interactive. Click on the headers to sort.
| Transformation | Reagent(s) | Product Functional Group | Notes |
|---|---|---|---|
| Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Base (e.g., Pyridine) | Amide (-NHCOR) | A common method for protecting the amino group and modulating its reactivity. byjus.com |
| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | Prone to over-alkylation, leading to mixtures of products. |
Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for introducing new substituents onto the benzene (B151609) ring. The regiochemical outcome of such reactions on this compound is dictated by the combined directing effects of the three existing substituents: the amino group (-NH₂), the ether linkage (-OR), and the bromine atom (-Br).
Amino Group (-NH₂): This is a powerful activating group that strongly directs incoming electrophiles to the ortho and para positions through a resonance effect, which donates electron density into the ring. libretexts.orgscispace.commasterorganicchemistry.com
Ether Group (-OR): The phenoxyethanol (B1677644) substituent is also an activating, ortho, para-directing group due to the resonance donation from the oxygen atom. libretexts.orglibretexts.org
In the context of this compound, the substituents are located at positions C1 (-OR), C2 (-NH₂), and C6 (-Br). The available positions for substitution are C3, C4, and C5.
The -NH₂ group at C2 directs to the para position (C5).
The -Br group at C6 directs to the ortho position (C5).
The -OR group at C1 directs to the para position (C4).
The directing influences of the amino and bromo groups are reinforcing , both favoring substitution at the C5 position. msu.edu As the amino group is the most powerful activating group on the ring, its directing effect is dominant. libretexts.orgmsu.edu Therefore, electrophilic substitution reactions are strongly predicted to yield the C5-substituted product.
A critical consideration is the reaction medium. In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group can be protonated to form the anilinium ion (-NH₃⁺). This ion is a potent deactivating group and a meta-director. byjus.comchemistrysteps.com This would alter the substitution pattern, potentially favoring the C4 position. To maintain the desired ortho, para-directivity and control the high reactivity of the amino group, it is often protected by converting it to an amide (e.g., acetanilide) prior to the substitution reaction. msu.edu The amide can be easily hydrolyzed back to the amine after the desired substituent has been introduced. msu.edu
Table 2: Directing Effects of Substituents on the Phenolic Ring This table is interactive. Click on the headers to sort.
| Substituent (Position) | Type | Directing Effect | Target Position(s) |
|---|---|---|---|
| -NH₂ (C2) | Strongly Activating | ortho, para | C5 (para) |
| -OR (C1) | Activating | ortho, para | C4 (para) |
| -Br (C6) | Deactivating | ortho, para | C5 (ortho) |
Chemical Transformations Involving the Phenoxy Alcohol Functionality
The phenoxyethanol side chain offers additional sites for chemical modification, namely the primary hydroxyl group and the aryl ether bond.
The primary alcohol (-CH₂OH) is a versatile functional handle that can be readily converted into a variety of other groups.
Oxidation: Primary alcohols can be oxidized to form aldehydes using mild oxidizing agents or further oxidized to carboxylic acids with stronger agents. imperial.ac.uk
Esterification: The hydroxyl group reacts with carboxylic acids or their more reactive derivatives (e.g., acyl chlorides, anhydrides) to form esters. organic-chemistry.org
Etherification: Conversion to an ether can be accomplished through methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Functional Group Interconversion: The hydroxyl group is an excellent precursor for conversion to other functionalities. It can be transformed into a good leaving group, such as a tosylate or mesylate, or directly converted into an alkyl halide (e.g., using SOCl₂ for a chloride or PBr₃ for a bromide), which can then undergo nucleophilic substitution reactions. ub.edunih.govvanderbilt.edu
Table 3: Selective Reactions of the Primary Hydroxyl Group This table is interactive. Click on the headers to sort.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation (to Aldehyde) | PCC, DMP | Aldehyde (-CHO) |
| Oxidation (to Carboxylic Acid) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |
| Esterification | RCOOH, Acid Catalyst or RCOCl | Ester (-OCOR) |
| Etherification | Base, then R-X | Ether (-OR) |
| Conversion to Halide | SOCl₂, PBr₃ | Alkyl Chloride, Alkyl Bromide |
The aryl ether bond (C-O) is generally robust and requires specific, often harsh, conditions to cleave. researchgate.net However, various catalytic methods have been developed for this purpose, largely driven by research into lignin (B12514952) depolymerization, where aryl ether cleavage is a key step. frontiersin.orgrsc.org
Acid-Catalyzed Cleavage: In the presence of strong acids (e.g., HBr, H₂SO₄), the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack or facilitating cleavage via a carbocation intermediate. acs.orgnih.gov
Catalytic Hydrogenolysis: This method involves the use of a heterogeneous or homogeneous metal catalyst (e.g., Pd, Ni, Ru, Co) and a source of hydrogen (e.g., H₂ gas) to reductively cleave the C-O bond. frontiersin.orgrsc.orgresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. researchgate.net
These strategies allow for the deconstruction of the molecule, potentially liberating a 2-amino-6-bromophenol (B1283759) core and an ethanol-derived fragment, which could be a strategic step in a larger synthetic sequence.
The multifaceted nature of this compound necessitates strategic planning for selective derivatization. The use of protecting groups is a cornerstone of this strategy, enabling chemists to "turn off" the reactivity of one functional group while transforming another.
For instance, to perform reactions on the aromatic ring without interference from the side chain, the primary alcohol could be protected as a bulky silyl (B83357) ether (e.g., TBDMS ether). nih.gov This group is stable under many reaction conditions but can be easily removed later.
Conversely, to modify the hydroxyl group while the highly reactive amino group is present, the amine is often protected. As mentioned previously, acylation to form an amide is a common and effective strategy. msu.edu This reduces the nucleophilicity of the nitrogen and its activating effect on the ring, allowing for more controlled transformations elsewhere in the molecule.
Therefore, the strategic functionalization of this compound relies on a careful sequence of protection, reaction, and deprotection steps to achieve the desired chemical architecture.
Reactivity and Functionalization of the Aromatic Bromine Substituent
The bromine atom attached to the aromatic ring of this compound is a key site for chemical modification. Its reactivity is exploited in several powerful synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com The bromine substituent in this compound makes it a suitable substrate for several of these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for creating biaryl structures. The reaction of this compound with various aryl or heteroaryl boronic acids can generate a library of derivatives with diverse electronic and steric properties. The general conditions often involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. mdpi.comnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgnih.gov Applying the Heck reaction to this compound allows for the introduction of various vinyl groups onto the aromatic ring, leading to the synthesis of stilbene (B7821643) and cinnamate (B1238496) analogs. The stereoselectivity of the Heck reaction is a significant advantage, often yielding the trans isomer with high selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a highly efficient method for synthesizing arylalkynes. nih.gov By reacting this compound with different terminal alkynes, a range of derivatives containing the phenylethynyl moiety can be accessed. These reactions are typically carried out under mild, anaerobic conditions. organic-chemistry.orgscirp.org
| Reaction | Coupling Partner | Key Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst, Base (e.g., K₂CO₃) | Biaryl derivatives |
| Heck | Alkene | Pd catalyst, Base | Substituted alkenes |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkynes |
While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can proceed if the aromatic ring is sufficiently activated by electron-withdrawing groups. pressbooks.publibretexts.org In the case of this compound, the presence of the amino group, an electron-donating group, disfavors a classical SNAr mechanism. However, under forcing conditions or with specific derivatization to introduce strong electron-withdrawing groups ortho or para to the bromine atom, nucleophilic aromatic substitution could potentially be achieved. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com
Design and Synthesis of Derivatives for Structure-Reactivity and Mechanistic Investigations
The synthesis of derivatives of this compound is crucial for understanding how structural modifications influence its chemical reactivity and for elucidating reaction mechanisms.
Systematic modification of the functional groups on this compound allows for the establishment of structure-activity relationships (SAR). By altering the electronic and steric nature of the substituents, one can correlate these changes with the observed reactivity or biological activity of the resulting compounds. For instance, modifying the amino or hydroxyl groups through acylation, alkylation, or other functional group interconversions can provide insights into their role in a particular reaction or interaction. nih.gov Similarly, derivatives synthesized via the palladium-catalyzed reactions described above can be used to probe the influence of different aromatic substituents on the molecule's properties.
| Functional Group | Modification | Potential Impact on Properties |
|---|---|---|
| Amino Group (-NH₂) | Acetylation, Alkylation | Alters basicity, hydrogen bonding capability, and steric bulk. |
| Hydroxyl Group (-OH) | Etherification, Esterification | Modifies polarity, hydrogen bonding, and introduces new functional handles. |
| Aromatic Bromine (-Br) | Cross-coupling reactions | Introduces diverse aryl, vinyl, or alkynyl groups, significantly altering electronic and steric profiles. |
To dissect the influence of electronic and steric effects on the reactivity of this compound, a series of analogs can be rationally designed and synthesized.
Electronic Effects: To study electronic effects, analogs with electron-donating or electron-withdrawing groups can be introduced onto the aromatic ring. For example, installing a nitro group would make the ring more electron-deficient, while a methoxy (B1213986) group would have the opposite effect. The impact of these electronic perturbations on the rate and outcome of subsequent reactions can then be systematically evaluated.
Steric Effects: The role of steric hindrance can be investigated by synthesizing analogs with bulky groups positioned near the reactive centers. For instance, introducing a tert-butyl group ortho to the amino or bromo substituent would create significant steric congestion. Comparing the reactivity of these sterically hindered analogs to the parent compound can reveal the sensitivity of a particular reaction to steric factors. The synthesis of such analogs often requires multi-step sequences and the use of specific protecting group strategies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Amino-6-bromophenoxy)ethan-1-OL, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reductive amination of a bromophenol derivative with aminoethanol under inert atmospheres (e.g., nitrogen) in solvents like ethanol or dichloromethane can yield the target compound. Temperature control (25–60°C) and catalyst selection (e.g., NaBH₄) are critical for optimizing yield .
- Data Consideration : Monitor reaction progress using TLC or HPLC. Yields may vary with solvent polarity; ethanol often improves solubility of polar intermediates compared to dichloromethane .
Q. How can structural characterization of this compound be performed to confirm its purity and configuration?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm for bromophenoxy groups) and hydroxyl/amino protons (broad signals at δ 1.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₈H₁₀BrNO₂: 256.08 g/mol) .
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into waterways due to potential ecotoxicity .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
- Experimental Design :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents to minimize byproducts like dehalogenated intermediates.
- Catalyst Optimization : Compare Pd/C vs. Raney nickel in hydrogenation steps; Pd/C often provides higher selectivity for amino group retention .
- Kinetic Studies : Use in-situ FTIR to track intermediate formation and adjust reaction times .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Analytical Workflow :
- Cross-Validation : Compare NMR data with computational simulations (e.g., DFT calculations) to confirm peak assignments .
- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals (e.g., OH/NH₂ groups) .
- Batch Analysis : Analyze multiple synthesis batches to identify inconsistencies in purity or stereochemistry .
Q. How does the bromophenoxy moiety influence biological activity in enzyme inhibition studies?
- Methodology :
- Docking Simulations : Model interactions with enzyme active sites (e.g., tyrosine kinases) using software like AutoDock. The bromine atom may enhance binding via halogen bonding .
- In-Vitro Assays : Measure IC₅₀ values against target enzymes and compare with non-brominated analogs to isolate substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
